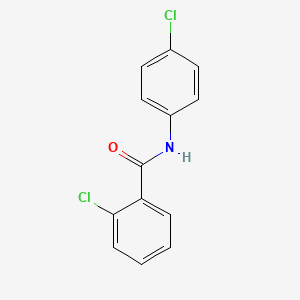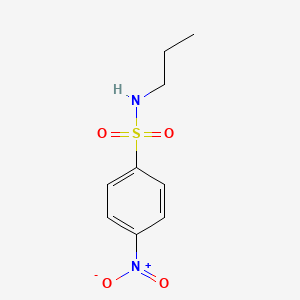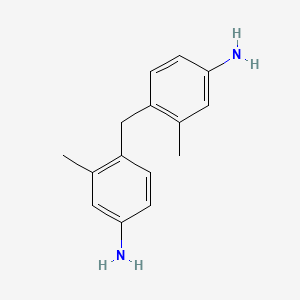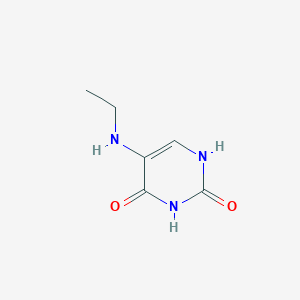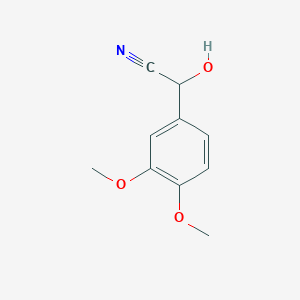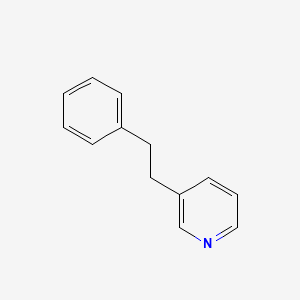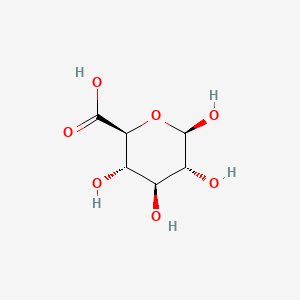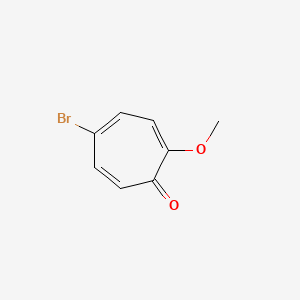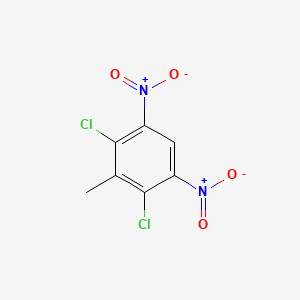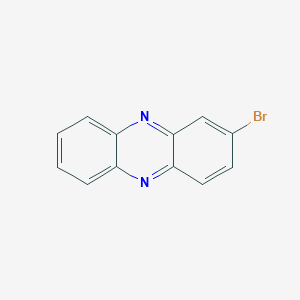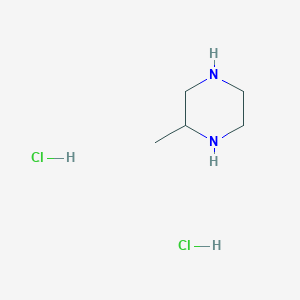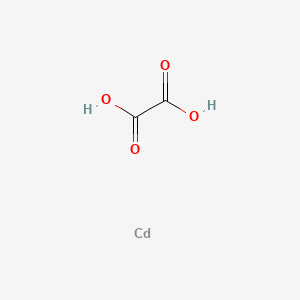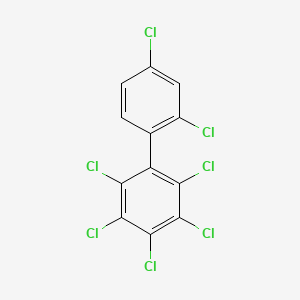
2,2',3,4,4',5,6-Heptachlorobiphenyl
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of 2,2’,3,4,4’,5,6-Heptachlorobiphenyl is C12H3Cl7 . It has a molecular weight of 395.32 g/mol . The structure consists of two benzene rings with seven chlorine atoms attached .Physical And Chemical Properties Analysis
2,2’,3,4,4’,5,6-Heptachlorobiphenyl is a solid substance that appears as colorless to light yellow oily liquids or solids . It has a very low solubility of 4.23e-07 mg/mL at 25°C .Aplicaciones Científicas De Investigación
Solubility in Supercritical Fluids
- Heptachlorobiphenyl exhibits distinct solubility properties in supercritical fluids. Its solubility in supercritical carbon dioxide, modified by n-butane and methanol, has been extensively studied, showing significant solubility enhancements in these modified supercritical fluids. This research can be crucial for environmental remediation processes and analytical applications where solubility in supercritical fluids is a key factor (Anitescu & Tavlarides, 1999).
Environmental Contamination and Exposure
- A study has highlighted the presence of polybrominated diphenyl ethers (PBDEs), including heptachlorobiphenyl, in the blood serum of workers in various environments. This indicates potential occupational exposure and environmental contamination, raising concerns about the health impacts of such contaminants (Sjödin et al., 1999).
Theoretical Chemistry and Toxicity Analysis
- A theoretical chemistry study has used molecular descriptors to understand the toxicity of various polychlorinated biphenyl (PCB) compounds, including heptachlorobiphenyl. The study correlates molecular energy, electronic properties, and topological parameters with the toxicity levels of PCBs, providing insights into their potential health hazards (Eddy, 2020).
Advanced Analytical Techniques
- Research on the development of magnetic metal-organic frameworks for the extraction and detection of PCBs, including heptachlorobiphenyl, in fish samples has been conducted. This study illustrates the advancement in analytical techniques for monitoring environmental contaminants and ensuring food safety (Lin et al., 2015).
Photolysis and Degradation Studies
- Investigations into the photolysis of PCB congeners, such as heptachlorobiphenyl, have revealed significant insights into their degradation pathways. These studies are crucial for understanding the environmental fate of PCBs and developing effective remediation strategies (Wong & Wong, 2006).
Dechlorination and Soil Remediation
- A study on the catalytic dechlorination of heptachlorobiphenyl in soil using Pd/Fe bimetallic catalysis has shown effective removal of this compound from contaminated soil. This research is significant for soil remediation and reducing environmental pollution (He et al., 2008)
Propiedades
IUPAC Name |
1,2,3,4,5-pentachloro-6-(2,4-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl7/c13-4-1-2-5(6(14)3-4)7-8(15)10(17)12(19)11(18)9(7)16/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEUXBQAKBLKPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074235 | |
| Record name | 2,2',3,4,4',5,6-Heptachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,4,4',5,6-Heptachlorobiphenyl | |
CAS RN |
74472-47-2 | |
| Record name | 2,2',3,4,4',5,6-Heptachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,4,4',5,6-Heptachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,4,4',5,6-HEPTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1XED1DKLM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



